alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt

Vue d'ensemble

Description

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is an ATP analog . It is a non-selective P2 purinoceptor agonist . It has also been shown to inhibit adenylate cyclase .

Molecular Structure Analysis

The molecular weight of alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is 571.15 Da . The molecular formula is C11H15N5Na3O12P3 .Chemical Reactions Analysis

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is a P2-purinoceptor agonist . It has also been shown to inhibit adenylate cyclase .Physical And Chemical Properties Analysis

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is a solid substance . It is soluble in water up to 100 mg/mL .Applications De Recherche Scientifique

Neurotransmission Studies

Alpha, beta-Methyleneadenosine 5'-triphosphate (alpha, beta-mATP) has been utilized in studying neurotransmission in various animal models. For instance, alpha, beta-mATP induced transient contraction in rabbit and guinea pig bladder strips, suggesting its role in modulating neurotransmission in these organs (Creed, Ito, & Katsuyama, 1991). Similarly, alpha, beta-mATP augmented contractions in rabbit basilar artery, influenced by uridine 5'-triphosphate (UTP), indicating its potential in studying vascular responses (Miyagi, Kimura, Carpenter, Parent, & Zhang, 2004).

Mass Spectrometry Applications

Alpha, beta-Methyleneadenosine 5'-triphosphate trisodium salt has been used in mass spectrometry research. Its application was notable in enhancing the electrospray mass spectrometry of polyphosphonate salts, aiding in the analysis of various nucleotide compounds (Ballantine, Games, & Slater, 1997).

Studies in Neurophysiology

This compound has been instrumental in neurophysiological studies. For example, it was found to influence the firing rate of locus coeruleus neurons in rat brain slices, indicating its utility in exploring neural mechanisms (Tschöpl, Harms, Nörenberg, & Illés, 1992).

DNA Synthesis Research

In research on DNA synthesis, alpha, beta-Methyleneadenosine 5'-triphosphate trisodium salt has been used as a substrate analogue. It played a role in studies exploring the synthesis dynamics involving DNA polymerase from calf thymus (Yoshida, Yamada, Masaki, & Saneyoshi, 1979).

Research on Mechanosensory Transduction

This compound has contributed to understanding mechanosensory transduction in the rat colorectum. Its role in the release of adenosine 5'-triphosphate from colorectal epithelial cells during distention has been studied, providing insights into the purinergic signaling in this process (Wynn, Rong, Xiang, & Burnstock, 2003).

Inhibition Studies in Viral Research

The compound has been evaluated for its potential in inhibiting HIV-1 reverse transcriptase, contributing to the field of antiviral research (Ahmadibeni, Dash, Hanley, Le Grice, Agarwal, & Parang, 2010).

Mécanisme D'action

Target of Action

The primary target of alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is the P2-purinoceptor . This receptor is a part of the purinergic signaling pathway, which plays a crucial role in various physiological processes.

Mode of Action

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt acts as a non-selective P2 agonist . It binds to the P2-purinoceptor, thereby activating it . Additionally, it has been shown to inhibit adenylate cyclase with a Ki of 0.5 mM .

Biochemical Pathways

Upon activation of the P2-purinoceptor, alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt affects the purinergic signaling pathway . The downstream effects of this pathway activation can vary depending on the specific cell type and physiological context.

Pharmacokinetics

It is soluble to 100 mM in water , suggesting that it could be administered via injection or other non-oral routes.

Result of Action

The activation of P2-purinoceptors and the inhibition of adenylate cyclase by alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt can lead to various molecular and cellular effects . These effects are context-dependent and can include changes in intracellular calcium levels, modulation of enzyme activity, and alterations in cell signaling pathways.

Analyse Biochimique

Biochemical Properties

Alpha,Beta-Methyleneadenosine 5’-Triphosphate Trisodium Salt interacts with various enzymes, proteins, and other biomolecules. As a P2 purinoceptor agonist, it binds to P2 receptors, which are a group of G protein-coupled receptors that respond to extracellular nucleotides . It also inhibits adenylate cyclase, an enzyme involved in regulating the levels of cyclic adenosine monophosphate (cAMP) in cells .

Cellular Effects

The effects of Alpha,Beta-Methyleneadenosine 5’-Triphosphate Trisodium Salt on cells are diverse and significant. By binding to P2 receptors, it influences cell signaling pathways . It also impacts gene expression and cellular metabolism through its inhibition of adenylate cyclase .

Molecular Mechanism

The molecular mechanism of action of Alpha,Beta-Methyleneadenosine 5’-Triphosphate Trisodium Salt involves binding interactions with biomolecules and changes in gene expression. As a P2 purinoceptor agonist, it binds to P2 receptors, triggering a series of intracellular events . Its inhibition of adenylate cyclase leads to a decrease in cAMP levels, which can affect the activity of cAMP-dependent protein kinases and influence gene expression .

Propriétés

IUPAC Name |

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAGKCWFSRTVER-MTQUBGKESA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5Na3O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

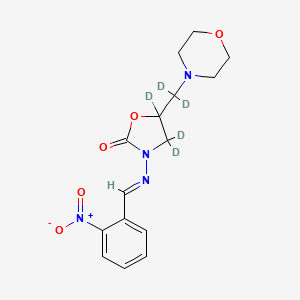

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B565698.png)